molecular formula C16H18N2O2S B14594922 Benzyl carbamimidothioate;2-phenylacetic acid CAS No. 60834-61-9

Benzyl carbamimidothioate;2-phenylacetic acid

Cat. No.: B14594922
CAS No.: 60834-61-9
M. Wt: 302.4 g/mol
InChI Key: NWWSIJDFEHVQDT-UHFFFAOYSA-N
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Description

Benzyl carbamimidothioate and 2-phenylacetic acid are two distinct organic compounds with unique properties and applications. Benzyl carbamimidothioate is a thiourea derivative, while 2-phenylacetic acid is an aromatic carboxylic acid. Both compounds have significant roles in various chemical reactions and industrial applications.

Preparation Methods

Benzyl Carbamimidothioate

Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions, with the formation of the thiourea derivative as the primary product.

2-Phenylacetic Acid

2-Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide using either sulfuric acid or hydrochloric acid as catalysts . Another method involves the oxidation of phenylacetaldehyde with copper (II) hydroxide . Industrial production often employs the hydrolysis of phenylacetonitrile or the oxidation of phenylacetaldehyde.

Chemical Reactions Analysis

Benzyl Carbamimidothioate

    Oxidation: Benzyl carbamimidothioate can undergo oxidation to form benzyl isothiocyanate.

    Reduction: Reduction of benzyl carbamimidothioate can yield benzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, forming various thiourea derivatives.

2-Phenylacetic Acid

Scientific Research Applications

Benzyl Carbamimidothioate

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

2-Phenylacetic Acid

Mechanism of Action

Benzyl Carbamimidothioate

The mechanism of action of benzyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. It can also undergo oxidation and reduction reactions, contributing to its versatility in organic synthesis.

2-Phenylacetic Acid

2-Phenylacetic acid exerts its effects through various metabolic pathways. It is metabolized by monoamine oxidase and aldehyde dehydrogenase to form phenylacetaldehyde and subsequently benzoic acid . In plants, it functions as an auxin, influencing growth and development .

Comparison with Similar Compounds

Benzyl Carbamimidothioate

    Similar Compounds: Benzyl isothiocyanate, benzylamine.

    Uniqueness: Benzyl carbamimidothioate’s ability to form thiourea derivatives makes it unique compared to benzyl isothiocyanate and benzylamine.

2-Phenylacetic Acid

Properties

CAS No.

60834-61-9

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl carbamimidothioate;2-phenylacetic acid

InChI

InChI=1S/C8H10N2S.C8H8O2/c9-8(10)11-6-7-4-2-1-3-5-7;9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10);1-5H,6H2,(H,9,10)

InChI Key

NWWSIJDFEHVQDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.C1=CC=C(C=C1)CSC(=N)N

Origin of Product

United States

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